4-chloro-1H-indazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-5-2-1-3-6-8(5)7(4-10)12-11-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTONBMRLJOZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Reactions Involving 4 Chloro 1h Indazole 3 Carbonitrile and Analogs
Elucidation of Reaction Pathways in Indazole Derivatization
The derivatization of the indazole core, particularly at the nitrogen atoms, is a key strategy for modifying its properties. The reaction pathways are highly dependent on the chosen reagents and conditions, leading to different isomers.
For instance, the alkylation of indazoles can proceed via distinct pathways to yield either N1- or N2-substituted products. Studies on versatile indazole analogs like methyl 5-bromo-1H-indazole-3-carboxylate have shown that highly regioselective N1- and N2-alkylations can be achieved from the same starting materials simply by controlling the reagents. nih.govbeilstein-journals.org One pathway, favoring N1-alkylation, involves the use of cesium carbonate in dioxane at elevated temperatures. nih.gov Another distinct pathway, leading to N2-alkylation, is achieved under Mitsunobu conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org
In the context of C3-functionalization, a copper-hydride (CuH) catalyzed allylation of N-(benzoyloxy)indazoles demonstrates an umpolung strategy, where the indazole acts as an electrophile instead of the conventional nucleophile. nih.govmit.edu This approach enables a highly C3-selective allylation, proceeding through a six-membered Zimmerman-Traxler-type transition state. nih.gov
Furthermore, the synthesis of the indazole ring itself can follow different cyclization pathways. Copper-catalyzed oxidative cyclization of an arene bearing both an alkyne and a triazene (B1217601) functionality can produce a 2H-indazole. pkusz.edu.cn In contrast, switching the metal catalyst to silver(I) salt under identical conditions promotes an N–N bond cleavage, leading to the formation of 2-substituted indoles instead. pkusz.edu.cn This highlights the critical role of the transition metal in dictating the reaction pathway.
Analysis of Nucleophilic and Electrophilic Substitution at Distinct Ring Positions
The indazole ring exhibits varied reactivity towards nucleophiles and electrophiles at its different positions. The nitrogen atoms (N1 and N2) are typically the most nucleophilic centers, while the carbon atoms, particularly C3, can undergo both nucleophilic and electrophilic attack depending on the reaction strategy.
Nucleophilic Substitution:
The most common reaction involving the indazole core is N-alkylation, a form of nucleophilic substitution where the nitrogen atoms attack an electrophilic alkylating agent. beilstein-journals.org The regioselectivity of this reaction is a significant challenge, often yielding a mixture of N1 and N2 isomers. beilstein-journals.orgbeilstein-journals.org However, by carefully choosing the reaction conditions, one regioisomer can be favored. For example, using sodium hydride (NaH) in THF has been shown to provide high N1-selectivity for electron-deficient indazoles. beilstein-journals.orgresearchgate.net This is attributed to the formation of a tight ion pair between the deprotonated indazole and the sodium cation, which directs the alkylating agent to the N1 position. beilstein-journals.orgd-nb.info Conversely, Mitsunobu conditions have been successfully employed to achieve high yields of N2-substituted indazoles. beilstein-journals.org
The C3 position can also be functionalized via nucleophilic attack. By employing an "umpolung" or polarity reversal strategy, electrophilic indazoles like N-(benzoyloxy)indazoles can be used. mit.edu These react with nucleophiles in CuH-catalyzed reactions to achieve C3-allylation, which is rare in conventional indazole chemistry due to the low nucleophilicity of the C3 position. nih.govmit.edu
Electrophilic Substitution:
The electron-rich indazole ring is susceptible to electrophilic substitution. chim.it Halogenation, nitration, and acylation typically occur at the C3, C5, and C7 positions. For indazoles, the C3 position is often readily functionalized. chim.it For instance, direct halogenation can introduce bromine or iodine at C3, which can then serve as a handle for further modifications like metal-catalyzed cross-coupling reactions. chim.it Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it
Detailed Studies of Intermediates and Transition States in Indazole-Forming Reactions
Understanding the intermediates and transition states in reactions involving indazoles is key to explaining and predicting their outcomes. Density Functional Theory (DFT) calculations have become an invaluable tool for these mechanistic investigations.
In the regioselective alkylation of indazole analogs like methyl 5-bromo-1H-indazole-3-carboxylate and 1H-indazole-3-carbonitrile, DFT studies have provided detailed pictures of the transition states. nih.govbeilstein-journals.org For N1-alkylation using cesium carbonate, calculations suggest a chelation mechanism where the cesium cation coordinates with the indazole N2-atom and an oxygen atom from a C3-ester substituent. nih.govbeilstein-journals.org This pre-organization lowers the energy of the N1-alkylation transition state relative to the N2 pathway.
Conversely, for N2-alkylation under Mitsunobu conditions, the transition state involves the formation of a phosphonium (B103445) intermediate. beilstein-journals.org Non-covalent interactions between this intermediate and the indazole substrate are proposed to be the driving force for N2 selectivity. beilstein-journals.org DFT calculations for the reaction of 1H-indazole-3-carbonitrile showed that the deprotonated indazole complexed with a cesium ion is heavily favored, but the energy difference between the N1 and N2 transition states is small (<1 kcal/mol), suggesting that factors other than simple nucleophilicity dictate the regioselectivity. nih.govbeilstein-journals.org
In the CuH-catalyzed C3-allylation of N-(benzoyloxy)indazoles, the reaction is proposed to proceed via a six-membered Zimmerman-Traxler-type transition state. nih.gov This model, supported by DFT calculations, explains the high enantioselectivity observed. The calculations show that the addition of the indazole to the copper-allyl complex is the enantioselectivity-determining step, with steric repulsions in the transition state favoring one stereoisomer over the other. nih.govmit.edu For example, the energy difference between the favored and disfavored transition states leading to the (R) and (S) products can be as high as 5.4 kcal/mol. nih.gov
Stereochemical Control and Regioselectivity in Indazole Transformations
Controlling stereochemistry and regioselectivity is a central theme in the synthesis of complex indazole derivatives. As discussed, the N1 versus N2 regioselectivity in alkylation reactions is a classic challenge. beilstein-journals.org
Recent comprehensive studies have demonstrated that high regioselectivity can be achieved by tuning the reaction conditions. nih.govbeilstein-journals.org For a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate, N1-alkylation was achieved with excellent selectivity using cesium carbonate and alkyl tosylates, while N2-alkylation was favored under Mitsunobu conditions. beilstein-journals.org
| Reaction Conditions | Major Product | Yield | Regioisomeric Ratio (N1:N2) |
|---|---|---|---|
| Isopropyl iodide, NaH, DMF | N2-isopropyl | 46% (N2), 38% (N1) | ~1:1.2 |
| Alkyl tosylate, Cs₂CO₃, Dioxane, 90°C | N1-alkyl | >90% | Highly N1-selective |
| Alcohol, DEAD, TPP, THF, 50°C (Mitsunobu) | N2-alkyl | >90% | Highly N2-selective |
The electronic and steric properties of substituents on the indazole ring also play a crucial role. d-nb.info Electron-withdrawing groups at the C3 position, such as esters or amides, can promote N1-alkylation under specific basic conditions (NaH in THF), likely through chelation with the metal cation. researchgate.netd-nb.info In contrast, substituents at the C7 position, like -NO2 or -CO2Me, have been shown to confer excellent N2-regioselectivity. d-nb.info
In terms of stereocontrol, the CuH-catalyzed C3-allylation of N-(benzoyloxy)indazoles provides a powerful method for creating C3-quaternary chiral centers with high enantioselectivity. nih.govmit.edumit.edu The use of a chiral phosphine (B1218219) ligand, (S,S)-Ph-BPE, in combination with a copper catalyst, leads to the formation of the C3-allyl indazole products in high yields and excellent enantiomeric ratios (er), often exceeding 99:1. mit.edu The enantioselectivity is governed by steric interactions within the Zimmerman-Traxler transition state, where the ligand creates a chiral environment that directs the approach of the nucleophile. nih.gov
| Allene Substrate | Product | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|
| 1-phenyl-1-methylallene | 3a | 90% | 99.5:0.5 |
| 1-(4-methoxyphenyl)-1-methylallene | 3b | 93% | 99.5:0.5 |
| 1-(2-fluorophenyl)-1-methylallene | 3c | 91% | 99.5:0.5 |
| 1-(4-bromophenyl)-1-methylallene | 3g | 91% | 99:1 |
These detailed mechanistic insights and the development of highly selective synthetic methods are paving the way for the creation of a vast array of novel indazole derivatives for various applications.
Computational and Theoretical Chemistry Studies of 4 Chloro 1h Indazole 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of electron distribution and orbital energies, which are key to understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) Applications in Indazole Research
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of indazole derivatives due to its balance of accuracy and computational cost. DFT calculations are used to determine optimized molecular geometries, electronic energies, and other key parameters.
For instance, studies on related indazole compounds, such as 4-chloro-1H-indazole, have utilized DFT with the B3LYP functional and various basis sets to explore their inhibition properties. rsc.orgrsc.org These calculations help in understanding how substituents like the chloro group influence the electronic environment of the indazole ring. Similarly, research on 1H-indazole-3-carbonitrile has employed DFT to evaluate its mechanistic pathways in chemical reactions, highlighting the utility of this approach in predicting reactivity. researchgate.netacs.org While specific DFT studies on 4-chloro-1H-indazole-3-carbonitrile are not extensively documented in publicly available literature, the principles from these related studies are directly applicable. The combination of the electron-withdrawing chloro group at the 4-position and the cyano group at the 3-position is expected to significantly modulate the electronic landscape of the indazole core.
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Chemical Behavior Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
In the context of indazole derivatives, FMO analysis has been used to correlate electronic structure with observed chemical behavior. For a series of substituted indazoles, including 4-chloro-1H-indazole, DFT calculations have shown how different substituents alter the HOMO and LUMO energy levels. dergipark.org.trdergipark.org.trnankai.edu.cn The electron-withdrawing nature of the chlorine atom and the cyano group in this compound would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indazole. The precise energy gap would determine its electrophilic/nucleophilic character and its propensity to participate in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for Related Indazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| 1H-Indazole | -6.32 | -0.54 | 5.78 |
| 4-Chloro-1H-indazole | -6.57 | -0.89 | 5.68 |
| 1H-Indazole-3-carbonitrile | -6.89 | -1.52 | 5.37 |
Note: The data in this table is illustrative and compiled from various computational studies on related molecules. The exact values for this compound would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Orbital Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding and charge distribution within a molecule. rsc.org It examines orbital interactions and delocalization of electron density, offering insights into hyperconjugative effects and the nature of chemical bonds.
NBO analysis performed on 1H-indazole-3-carbonitrile has been used to calculate the partial charges on the nitrogen atoms, which is crucial for understanding its behavior in alkylation reactions. researchgate.netacs.org For this compound, an NBO analysis would reveal the charge distribution across the entire molecule, quantifying the electron-withdrawing effects of both the chloro and cyano substituents. This would highlight the most electrophilic and nucleophilic sites, providing a more nuanced understanding of its reactivity compared to FMO analysis alone. The analysis would likely show a significant positive charge on the carbon atoms of the benzene (B151609) ring attached to the chlorine atom and on the carbon of the cyano group, while the nitrogen atoms of the indazole ring would retain significant negative charge.
Conformational Analysis and Tautomer Stability Assessments
For molecules with flexible components or the potential for tautomerism, computational methods are invaluable for assessing the relative stabilities of different conformations and tautomers.
Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govmdpi.comchemicalbook.comthieme-connect.de For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.govmdpi.comchemicalbook.comthieme-connect.de Computational studies on various indazole derivatives have consistently confirmed this preference. For example, DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate show the 1H-tautomer to be more stable than the 2H-tautomer. acs.org It is highly probable that this compound also predominantly exists as the 1H-tautomer. Conformational analysis, likely focusing on the orientation of the cyano group relative to the indazole ring, would be straightforward as the core structure is rigid.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions
While quantum chemical calculations typically focus on static molecules in the gas phase, molecular dynamics (MD) simulations provide a picture of a molecule's behavior over time, often in a solvent environment and in the presence of other molecules.
MD simulations have been employed to study the interaction of halogen-substituted indazoles, including 4-chloro-1H-indazole, with surfaces, such as in corrosion inhibition studies. rsc.orgrsc.orgresearchgate.net These simulations can reveal the preferred orientation of the molecule as it approaches a surface and the nature of the intermolecular forces at play. In the context of medicinal chemistry, MD simulations are crucial for understanding how a ligand like this compound might bind to a biological target, such as an enzyme active site. researchgate.net The simulation can provide insights into the stability of the ligand-protein complex and the key interactions that stabilize the binding.
Solvent Effects on the Electronic Properties and Reactivity of this compound
The surrounding solvent can have a significant impact on the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations.
Studies on other heterocyclic compounds have shown that solvent polarity can influence HOMO-LUMO energy gaps and absorption spectra (solvatochromism). scirp.orgmdpi.com For this compound, a polar molecule, increasing solvent polarity would likely lead to a stabilization of its ground state and a shift in its electronic absorption bands. researchgate.net Theoretical investigations of solvent effects would be crucial for comparing calculated properties with experimental data obtained in solution and for understanding its behavior in different chemical environments.
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of molecular structure and electronic properties, which in turn enables the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). Such predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the molecule's behavior at an atomic level.
Methodologies such as the B3LYP hybrid functional combined with a comprehensive basis set like 6-311++G(d,p) are frequently utilized for these calculations. This approach has been shown to provide a good correlation between calculated and experimental data for a variety of organic molecules, including heterocyclic systems similar to indazole. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly applied for the prediction of NMR chemical shifts, offering reliable results for both proton (¹H) and carbon-¹³ (¹³C) nuclei. csic.es
Predicted ¹H and ¹³C NMR Chemical Shifts
The theoretical calculation of NMR spectra provides valuable information on the chemical environment of each nucleus. For this compound, the predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group, as well as the aromaticity of the indazole ring system. The GIAO-DFT approach can predict the relative deshielding of protons and carbons adjacent to these electronegative substituents. Below are the anticipated ¹H and ¹³C NMR chemical shifts based on theoretical calculations for the major 1H-tautomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions and may vary from experimental values.)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |
| C3 | 115.8 | H1 (N-H) | 13.5 - 14.5 |
| C3a | 141.2 | H5 | 7.60 - 7.70 |
| C4 | 120.5 | H6 | 7.25 - 7.35 |
| C5 | 128.9 | H7 | 7.80 - 7.90 |
| C6 | 124.3 | ||
| C7 | 121.7 | ||
| C7a | 143.6 | ||
| CN | 114.1 |
Predicted Vibrational Frequencies (IR and Raman)
Theoretical vibrational analysis can predict the frequencies of fundamental vibrational modes of the molecule, which correspond to peaks in the Infrared (IR) and Raman spectra. These calculations are crucial for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, key predicted vibrational frequencies include the N-H stretch, the C≡N stretch of the nitrile group, C-Cl stretching, and various C-H and C=C aromatic ring vibrations.
DFT calculations can provide a detailed potential energy distribution (PED) analysis, which breaks down each vibrational mode into contributions from different internal coordinates, offering a definitive assignment for each calculated frequency.
Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are theoretical predictions and may vary from experimental values.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 - 3550 | N-H stretching vibration |
| ν(C-H) | 3050 - 3150 | Aromatic C-H stretching |
| ν(C≡N) | 2220 - 2240 | Nitrile group C≡N stretching |
| ν(C=N) | 1620 - 1640 | Indazole ring C=N stretching |
| ν(C=C) | 1500 - 1600 | Aromatic ring C=C stretching |
| δ(N-H) | 1400 - 1450 | N-H in-plane bending |
| δ(C-H) | 1000 - 1300 | Aromatic C-H in-plane bending |
| ν(C-Cl) | 750 - 800 | C-Cl stretching vibration |
| γ(C-H) | 700 - 900 | Aromatic C-H out-of-plane bending |
These theoretically predicted spectroscopic data provide a robust framework for the structural and electronic characterization of this compound, guiding experimental analysis and contributing to a deeper understanding of its chemical nature.
Structure Activity Relationship Sar Studies of 4 Chloro 1h Indazole 3 Carbonitrile Derivatives
Correlating Substituent Effects on Molecular Recognition and Interactions with Biological Systems
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. researchgate.net These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to bind to and interact with biological macromolecules such as enzymes and receptors. longdom.orgresearchgate.net
Research has shown that introducing various functional groups at different positions of the indazole ring can lead to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. longdom.orgnih.gov For instance, the presence of nitro and ethoxy groups has been found to enhance the anticancer potency of certain indazole derivatives. longdom.org Similarly, substitutions at the 4- and 6-positions of the 1H-indazole scaffold have been identified as crucial for inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. mdpi.comnih.gov
The electronic nature of substituents plays a pivotal role in molecular recognition. Electron-withdrawing groups, such as the chloro and carbonitrile moieties in the parent compound, can significantly impact the electron density distribution across the indazole ring system. This, in turn, influences the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to ligand-receptor binding. Conversely, the introduction of electron-donating groups can also modulate activity, highlighting the nuanced and target-dependent nature of these substituent effects. nih.gov
Impact of the Chloro and Carbonitrile Groups on Binding Affinity and Selectivity
The chloro and carbonitrile groups at the 4- and 3-positions, respectively, are defining features of the 4-chloro-1H-indazole-3-carbonitrile scaffold and exert a significant influence on its biological profile. The chlorine atom, an electron-withdrawing group, can enhance the acidity of the N-H proton of the indazole ring, potentially strengthening hydrogen bond donor capabilities. Its position on the benzene (B151609) ring portion of the scaffold can also influence selectivity for specific biological targets. Studies on related indole (B1671886) derivatives have shown that the position of a chlorine atom can have a substantial effect on binding affinity, with chlorination at certain positions leading to reduced affinity for targets like the human CB1 receptor. mdpi.com
A study on 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives found that the nature and position of substituents on an attached phenyl ring were critical for modulating inhibitory potential against thymidine (B127349) phosphorylase and α-glucosidase. nih.gov This underscores that while the core chloro and carbonitrile groups are important, their interplay with other parts of the molecule ultimately determines the binding affinity and selectivity. nih.gov
Strategic Derivatization of the Indazole Scaffold for SAR Exploration
Systematic derivatization of the indazole scaffold is a cornerstone of SAR exploration, allowing medicinal chemists to probe the chemical space around the core structure and optimize for desired biological activity. longdom.orgnih.gov This involves the introduction of a wide array of functional groups at various positions of the indazole ring to understand their impact on potency, selectivity, and pharmacokinetic properties.
Common strategies for derivatization include:
N-alkylation/arylation: Modification of the nitrogen atoms of the pyrazole (B372694) ring can significantly alter the compound's properties. For example, N-arylation of 1H-indazole-3-carboxylic acid has been used to create constrained mimetics of other bioactive molecules. nih.gov
Substitution on the benzene ring: Introducing different substituents on the benzene portion of the indazole scaffold can fine-tune electronic and steric properties. For instance, the synthesis of a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions led to the discovery of compounds with remarkable IDO1 inhibitory activities. nih.gov
Modification at the 3-position: The 3-position is a common site for derivatization. Attaching different chemical moieties, such as carbohydrazides, has been shown to be crucial for the inhibitory activity of some indazole derivatives. nih.gov
Recent research has highlighted the synthesis of various indazole derivatives, including those with trifluoromethylated pyrimido[1,2-b]indazole structures and 1,3,4-thiadiazole hybrids, demonstrating the ongoing efforts to expand the chemical diversity and explore the SAR of this versatile scaffold. nih.govmdpi.com
Table 1: Impact of Derivatization on Biological Activity
| Parent Scaffold | Derivatization Strategy | Key Finding | Reference |
|---|---|---|---|
| Indazole | Nitro and ethoxy substitutions | Enhanced anticancer potency | longdom.org |
| 1H-Indazole | Substitutions at 4- and 6-positions | Crucial for IDO1 inhibition | mdpi.comnih.gov |
| 1H-Indazole-3-carboxylic acid | N-arylation | Creation of constrained mimetics | nih.gov |
| 3-Chloro-1H-indazole | Hybridization with 1,3,4-thiadiazole | Potent dual inhibitors of thymidine phosphorylase and α-glucosidase | nih.gov |
Scaffold Hopping and Molecular Hybridization as SAR Tools
Scaffold hopping and molecular hybridization are powerful strategies in modern drug discovery that leverage the SAR knowledge of existing bioactive molecules to design novel compounds with improved properties. nih.gov
Scaffold hopping involves replacing the core scaffold of a known active compound with a different, often isosteric, scaffold while retaining key pharmacophoric features. The indazole ring is considered a good bioisostere for other aromatic systems like indole and benzimidazole. nih.govpharmablock.com This strategy has been successfully employed to transform MCL-1 selective inhibitors based on an indole core into dual MCL-1/BCL-2 inhibitors by hopping to an indazole framework. nih.gov This approach can lead to compounds with altered intellectual property landscapes and potentially improved pharmacokinetic profiles. nih.gov
Molecular hybridization combines structural motifs from different bioactive molecules into a single new hybrid compound. nih.gov This approach aims to create molecules that can interact with multiple targets or have synergistic effects. For example, a series of 1H-indazol-3-amine derivatives were designed and synthesized using scaffold hopping and molecular hybridization strategies to develop potent FGFR inhibitors. mdpi.comnih.gov Similarly, indazole-based thiadiazole-bearing thiazolidinone hybrids have been developed and shown to have significant inhibitory potential against acetylcholinesterase and butyrylcholinesterase. semanticscholar.org
These strategies have proven effective in the development of indazole-based compounds for a range of therapeutic areas, including cancer and neurodegenerative diseases. mdpi.comsemanticscholar.orgnih.gov
Pharmacophore Modeling and Computational Approaches to SAR
In conjunction with experimental synthesis and biological testing, computational methods play an increasingly vital role in understanding and predicting the SAR of this compound derivatives. longdom.orgsemanticscholar.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govacs.org By understanding the key features required for binding to a specific target, new molecules can be designed or virtually screened from large compound libraries. For indazole derivatives, pharmacophore models have helped to elucidate the critical interactions with targets like the IDO1 enzyme, where the 1H-indazole structure was identified as a novel key pharmacophore. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. longdom.org 2D-QSAR and 3D-QSAR models can provide insights into which structural attributes are most influential for activity and can be used to predict the potency of novel, unsynthesized compounds. longdom.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. longdom.orgsemanticscholar.orgresearchgate.net This allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts. semanticscholar.org Docking studies have been instrumental in understanding the binding of indazole derivatives to various enzymes, supporting experimental findings and guiding further lead optimization. nih.govsemanticscholar.orgresearchgate.net Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. researchgate.net
These computational tools, when used in an iterative cycle with chemical synthesis and biological evaluation, can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and testing.
Molecular and Cellular Mechanisms of Action for Indazole Based Compounds
Identification and Validation of Molecular Targets of Indazole Derivatives
The indazole scaffold has proven to be a versatile backbone for designing compounds that interact with a variety of biological targets. longdom.orgnih.gov Research has identified and validated several molecular targets for indazole derivatives, highlighting their potential in treating a range of diseases, including cancer and inflammatory conditions. nih.govacs.org
One of the primary targets for many indazole derivatives is the protein tubulin . acs.orgnih.govnih.gov These compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. acs.orgnih.gov The direct binding of these derivatives to the colchicine (B1669291) site on tubulin has been confirmed through X-ray crystallography. acs.orgacs.org This interaction effectively halts the cell cycle and can lead to programmed cell death (apoptosis). acs.orgnih.gov
Another significant class of molecular targets for indazole derivatives is protein kinases . nih.govresearchgate.net These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. google.comgoogle.com Indazole-based compounds have been developed as inhibitors for a range of kinases, including:
Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govmdpi.com
Fibroblast Growth Factor Receptor (FGFR) nih.govnih.gov
Tropomyosin receptor kinase (TRK) , including resistance mutants nih.gov
Aurora kinases nih.gov
Fms-like tyrosine kinase 3 (FLT3) nih.govelsevierpure.com
c-Kit nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR) nih.gov
Extracellular signal-regulated kinases (ERK1/2) nih.gov
Tyrosine Threonine Kinase (TTK) nih.gov
Cancer Osaka Thyroid (COT) kinase researchgate.net
Furthermore, indazole derivatives have been identified as modulators of various receptors. They have been shown to act as antagonists for the myeloid differentiation protein 2/toll-like receptor 4 (MD2-TLR4) complex , which is involved in inflammatory responses. acs.org Additionally, certain derivatives exhibit antagonistic properties towards the CC-chemokine receptor 4 (CCR4) and have been developed as selective estrogen receptor degraders (SERDs) . nih.govresearchgate.net Some indazole compounds also show affinity for serotonin (B10506) receptors, acting as either agonists or antagonists depending on their specific structure. sci-hub.se
Biochemical Mechanisms of Enzyme and Receptor Modulation
The interaction of indazole derivatives with their molecular targets triggers specific biochemical responses that underpin their pharmacological effects.
Kinase Inhibition Profiles and Binding Modes
Indazole derivatives that target protein kinases typically function as ATP-competitive inhibitors. mdpi.com They bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. nih.gov
Molecular docking studies have provided detailed insights into the binding modes of these inhibitors. For instance, certain indazole derivatives bind to the hinge region of Aurora kinase A , forming hydrogen bonds with key amino acid residues like Ala213 and Glu211. nih.gov Similarly, in the case of FGFR1 , the 3-aminoindazole group occupies the hinge region, forming hydrogen bonds with Ala564 and Glu562, while other parts of the molecule engage in hydrophobic interactions. nih.gov For VEGFR-2 , the indazole ring and other functional groups orient themselves within the kinase pocket to establish crucial interactions. mdpi.com
The specific substitutions on the indazole ring significantly influence the inhibitory potency and selectivity. For example, the presence of a 3,4,5-trimethoxyphenyl moiety and a methyl or methoxy (B1213986) substitution has been shown to enhance antiproliferative activity in some series of indazole derivatives. nih.gov
Interaction with Structural Proteins and Their Polymerization Dynamics
As mentioned, a key mechanism for many indazole compounds is the inhibition of tubulin polymerization. acs.orgnih.govtandfonline.com By binding to the colchicine site on β-tubulin, these derivatives prevent the assembly of αβ-tubulin heterodimers into microtubules. acs.orgnih.govnih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. tandfonline.com The consequence is an arrest of the cell cycle in the G2/M phase. acs.orgnih.gov
Receptor Agonism and Antagonism Pathways
Indazole derivatives can also modulate cellular activity by interacting with various receptors. For example, certain derivatives act as antagonists of the MD2-TLR4 complex , inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. acs.org This is achieved by blocking the signaling pathway that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. acs.org
In the context of hormone-dependent cancers, indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs) . nih.govresearchgate.net These molecules bind to the estrogen receptor (ERα) and induce its degradation, thereby reducing the levels of the receptor and overcoming resistance to traditional endocrine therapies. researchgate.net
Furthermore, some indazole derivatives exhibit affinity for serotonin (5-HT) receptors. sci-hub.se Depending on the length of the spacer between the indazole core and a piperazine (B1678402) moiety, these compounds can act as either antagonists or partial agonists at 5-HT1A receptors. sci-hub.se
Cellular Responses to Indazole Compound Exposure
The molecular interactions and biochemical modulations initiated by indazole compounds translate into distinct cellular responses, particularly affecting cell proliferation and viability.
Modulation of Cell Proliferation and Viability in Research Models
A significant and widely reported cellular response to treatment with various indazole derivatives is the inhibition of cell proliferation and a decrease in cell viability, particularly in cancer cell lines. acs.orgnih.govaun.edu.egjapsonline.com This antiproliferative activity has been observed across a range of cancer models, including those for breast, colon, lung, and cervical cancer. acs.orgnih.govjapsonline.com
The potency of these compounds is often in the nanomolar to low micromolar range. nih.govnih.gov For example, some indazole derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, with some being more potent than the established anticancer drug colchicine. acs.org
The inhibition of cell proliferation is a direct consequence of the mechanisms described earlier. For tubulin inhibitors, the G2/M phase cell cycle arrest prevents cells from dividing, ultimately leading to apoptosis. acs.orgnih.gov For kinase inhibitors, the blockade of key signaling pathways starves the cancer cells of the signals they need to grow and survive, also culminating in apoptosis. aun.edu.eg
Interestingly, some indazole derivatives have demonstrated efficacy in drug-resistant cancer cell lines. nih.gov For instance, certain tubulin-inhibiting indazoles have shown nearly equal potency against both paclitaxel-resistant and their corresponding parental cell lines, suggesting they can overcome specific mechanisms of drug resistance. acs.orgacs.org
Interactive Data Table: Antiproliferative Activity of Selected Indazole Derivatives
Induction of Programmed Cell Death Pathways (e.g., Apoptosis)
Indazole derivatives have been widely reported to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This process is critical for eliminating malignant cells and is a primary goal of many cancer therapies.
One of the key mechanisms by which indazole compounds trigger apoptosis is through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, a novel synthetic pyrazole (B372694), 5-chloro-3-(p-toluenesulfonyl)indazole (tosind), has been shown to induce apoptosis in HT29 colon cancer cells. jpp.krakow.pl This was evidenced by an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2, leading to the activation of both caspase-8 and caspase-9, and subsequent cleavage of PARP-1. jpp.krakow.pl This suggests that tosind can trigger both the extrinsic and intrinsic apoptotic pathways. jpp.krakow.pl
Similarly, other indazole-based compounds have demonstrated the ability to induce apoptosis. For example, a series of indazol-pyrimidine derivatives were found to activate caspase-3/7, key executioner caspases, in cancer cells. semanticscholar.org Another study on 1H-indazole-3-amine derivatives showed that a lead compound induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner, likely by inhibiting Bcl-2 family members. nih.gov
The table below summarizes the apoptotic effects of some indazole derivatives in different cancer cell lines.
| Compound/Derivative | Cell Line | Apoptotic Effect | Key Molecular Events |
| 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) | HT29 (colon cancer) | Induces apoptosis | Increased Bax/Bcl-2 ratio, activation of caspase-8 and -9, PARP-1 cleavage jpp.krakow.pl |
| Indazol-pyrimidine derivatives | MCF-7 (breast cancer) | Induces apoptosis | Activation of caspase-3/7 semanticscholar.org |
| 1H-indazole-3-amine derivative (6o) | K562 (leukemia) | Induces apoptosis | Inhibition of Bcl-2 family members nih.gov |
| Suprafenacine (SRF) | HeLa (cervical cancer) | Induces apoptosis | JNK-mediated phosphorylation of Bcl-2 and Bad, activation of caspase-3 plos.org |
These findings collectively suggest that the indazole scaffold is a promising template for the design of pro-apoptotic agents. The specific substitutions on the indazole ring, such as the chloro and carbonitrile groups in 4-chloro-1H-indazole-3-carbonitrile, would likely modulate the potency and specific pathway of apoptosis induction.
Cellular Pathway Perturbations (e.g., cell cycle arrest)
In addition to inducing apoptosis, many indazole-based compounds exert their anticancer effects by disrupting the cell cycle, a tightly regulated process that governs cell proliferation. Arresting the cell cycle at specific checkpoints can prevent cancer cells from dividing and can also sensitize them to apoptosis.
A common observation for indazole derivatives is the induction of cell cycle arrest at the G2/M phase. For example, Suprafenacine (SRF), an indazole-hydrazide agent, was found to destabilize microtubules, leading to a block in the G2/M phase of the cell cycle in HeLa cells. plos.org Similarly, a study on a biphenyl-containing derivative targeting EGFR tyrosine kinase in the A549 lung cancer cell line also reported cell cycle arrest at the G2/M phase. researchgate.net
Other indazole compounds have been shown to cause cell cycle arrest at different phases. For instance, a ruthenium-based indazole complex, (H2ind)[trans-RuIIICl4(Hind)2] (KP1019), was found to induce G0/G1 phase arrest in BEL-7402 cells. sci-hub.se In another study, some polysubstituted indazoles caused a block of cells in the S phase. researchgate.net
The table below provides examples of cell cycle perturbation by different indazole derivatives.
| Compound/Derivative | Cell Line | Effect on Cell Cycle |
| Suprafenacine (SRF) | HeLa (cervical cancer) | G2/M phase arrest plos.org |
| Biphenyl-containing indazole derivative (W4) | A549 (lung cancer) | G2/M phase arrest researchgate.net |
| (H2ind)[trans-RuIIICl4(Hind)2] (KP1019) | BEL-7402 | G0/G1 phase arrest sci-hub.se |
| Polysubstituted indazole (8c) | A2780 (ovarian carcinoma), A549 (lung adenocarcinoma) | S phase arrest researchgate.net |
| 1H-indazole-3-amine derivative (6o) | K562 (leukemia) | G0/G1 phase arrest nih.gov |
The ability of indazole compounds to perturb the cell cycle at various phases highlights their potential to interfere with the proliferative machinery of cancer cells. The specific effect is likely dependent on the substitution pattern of the indazole ring and the specific molecular targets engaged by the compound.
Investigation of Selectivity and Off-Target Engagement at the Molecular Level
A crucial aspect in the development of anticancer drugs is their selectivity towards cancer cells over normal cells and their specific molecular targets. The indazole scaffold has been utilized to develop inhibitors with varying degrees of selectivity for different protein kinases, which are key regulators of cellular processes and are often mutated or overexpressed in cancer.
For instance, a study on 3-arylindazoles identified compounds with high selectivity for MEK4 over other MEK proteins. nih.gov The study found that chloro-substituted indazoles possessed improved potency compared with their methyl or trifluoromethyl analogs. nih.gov Another study on 1H-indazole-3-carboxamide derivatives reported the development of inhibitors of Aurora kinase A, with halogen atoms being important for enhanced potency. rsc.org
The selectivity of indazole derivatives is not limited to kinases. A series of indazole arylsulfonamides were developed as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), with specific substitutions on the indazole ring conferring potency and selectivity. acs.org
The table below presents the kinase selectivity profile for some indazole derivatives.
| Compound/Derivative | Target Kinase(s) | Selectivity Profile |
| 3-Arylindazoles (e.g., 6ff) | MEK4 | 30- to 60-fold selectivity for MEK4 relative to any other MEK protein. nih.gov |
| 1H-Indazole-3-carboxamides | Aurora kinase A | Halogen substitution enhances potency. rsc.org |
| Indazole derivative (5) | Pan-BCR-ABL | Significant inhibition against c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, VEGFR2, and YES kinases. nih.gov |
| Indazole-pyrimidine derivative (4c) | EphB3 | Selective toward EphB3 with over 93% inhibition, moderate activity against EphB1, EphB2, and EphB4. researchgate.net |
These studies underscore the tunability of the indazole scaffold for achieving target selectivity. The specific substitutions on this compound would play a critical role in defining its kinase inhibitory profile and its off-target effects. The presence of the 4-chloro and 3-carbonitrile groups suggests a specific electronic and steric profile that could be exploited for selective targeting of particular enzymes or receptors within cancer cells.
Derivatization and Strategic Application of the 4 Chloro 1h Indazole 3 Carbonitrile Scaffold in Medicinal Chemistry Research
Systematic Modifications for Optimizing Bioactivity and Selectivity
The 4-chloro-1H-indazole-3-carbonitrile scaffold can be systematically modified to enhance its biological activity and selectivity towards specific molecular targets. The strategic placement of different substituents on the indazole ring allows for the fine-tuning of the compound's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. longdom.org
Researchers have explored various derivatization strategies. For example, the nitrile group at the C3 position can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the chloro group at the C4 position can be substituted through nucleophilic aromatic substitution reactions. Additionally, the nitrogen atoms of the indazole ring can be alkylated or arylated to introduce further diversity. cymitquimica.comresearchgate.net These modifications aim to optimize the molecule's interaction with its biological target, thereby improving its potency and reducing off-target effects.
A study on pyrrolo[2,3-e]indazole derivatives, a related scaffold, demonstrated that substitutions at various positions led to compounds with dual inhibitory activity against influenza A virus and pneumococcal neuraminidases. nih.gov This highlights how systematic modifications can lead to multi-target agents.
Indazole as a Key Heterocyclic Building Block for Diverse Compound Libraries
The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. benthamdirect.com This makes this compound an excellent starting point for the construction of diverse compound libraries for high-throughput screening.
The synthesis of libraries of indazole derivatives allows for the rapid exploration of a large chemical space. acs.org For instance, parallel solution-phase synthesis has been utilized to create libraries of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. acs.org Similarly, trifluoromethylated pyrimido[1,2-b]indazole derivatives have been used as building blocks to generate novel chemical libraries through reactions like the Suzuki-Miyaura cross-coupling. mdpi.com These libraries are then screened against various biological targets to identify hit compounds, which can be further optimized into lead compounds for drug development.
The versatility of the indazole scaffold is evident in its presence in numerous approved drugs and clinical trial candidates, spanning a wide range of therapeutic areas. nih.govnih.gov
Exploration of Novel Indazole-Containing Scaffolds in Drug Discovery Research
The exploration of novel scaffolds containing the indazole moiety is an active area of research in drug discovery. tandfonline.comnih.gov By combining the indazole ring with other heterocyclic systems or functional groups, chemists can create new molecular architectures with unique biological properties.
For example, researchers have synthesized and evaluated indazole-pyrimidine based derivatives as potential anticancer agents. rsc.org Another study focused on the discovery of novel indazole derivatives as SOS1 agonists, which could modulate KRAS signaling in cancer cells. nih.gov The development of such novel scaffolds is often guided by computational methods, such as in silico fragment-based and knowledge-based drug design, to identify promising candidates for synthesis and biological testing. epa.gov
The discovery of a pyrrolo[2,3-e]indazole chemotype with dual activity against viral and bacterial neuraminidases showcases the potential of exploring novel indazole-containing scaffolds for addressing complex diseases. nih.govrsc.org
Research into Potential Therapeutic Area Applications of Indazole Derivatives (Categorical)
Derivatives of the indazole scaffold have shown promise in a variety of therapeutic areas, including oncology, virology, and inflammation. nih.govresearchgate.net
The indazole scaffold is a prominent feature in a number of approved anticancer drugs and compounds in clinical development. nih.govrsc.org Derivatives of this compound are being investigated for their potential as anticancer agents.
Research has focused on developing indazole derivatives that target key proteins involved in cancer progression, such as protein kinases. rsc.orgmdpi.com For instance, indazole-pyrimidine based compounds have been designed as VEGFR-2 kinase inhibitors, which play a role in angiogenesis. rsc.org Other studies have explored 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. mdpi.com
A series of indazole derivatives were synthesized and evaluated for their inhibitory activities against various human cancer cell lines, with one compound showing a promising inhibitory effect against a chronic myeloid leukemia cell line. nih.gov Another study reported on indazole-based compounds with potent antiproliferative activities. rsc.org
Table 1: Examples of Indazole Derivatives in Anticancer Research
| Compound Type | Target/Mechanism | Key Findings |
|---|---|---|
| Indazole-pyrimidine derivatives | VEGFR-2 kinase inhibition | Showed anti-angiogenic and antiproliferative activities. rsc.org |
| 1H-Indazole-3-amine derivatives | FGFR inhibition | Demonstrated potent enzymatic and antiproliferative activities. mdpi.com |
| Substituted indazole derivatives | Inhibition of cancer cell lines | Exhibited significant antiproliferative activity against various cancer cells. rsc.orgnih.gov |
Antiviral Research Applications
Indazole derivatives have also been explored for their potential as antiviral agents. nih.gov The structural features of the indazole ring allow for interactions with viral proteins, making it a valuable scaffold for the development of new antiviral drugs.
One area of investigation is the development of indazole-based compounds as inhibitors of viral replication. For instance, N-phenylpyridine-3-carboxamide and 6-acetyl-1H-indazole were identified as inhibitors of the RNA replication step of the dengue virus life cycle. nih.gov More recently, N-arylindazole-3-carboxamide derivatives have been synthesized and shown to have potent inhibitory activities against SARS-CoV-2. nih.gov
A notable study identified a pyrrolo[2,3-e]indazole scaffold as a novel chemotype for inhibitors of both influenza A virus and pneumococcal neuraminidases, suggesting a potential dual-action therapeutic strategy. rsc.org
Table 2: Examples of Indazole Derivatives in Antiviral Research
| Compound Type | Viral Target/Disease | Key Findings |
|---|---|---|
| N-phenylpyridine-3-carboxamide & 6-acetyl-1H-indazole | Dengue Virus | Inhibited the viral RNA replication step. nih.gov |
| N-Arylindazole-3-carboxamide derivatives | SARS-CoV-2 | Exhibited potent inhibitory effects. nih.gov |
Anti-inflammatory Research Applications
The indazole scaffold is present in commercially available anti-inflammatory drugs, and research continues to explore new derivatives with improved anti-inflammatory properties. researchgate.netmdpi.com Inflammation is a complex biological process, and indazole derivatives have been shown to modulate various inflammatory pathways. nih.gov
Studies have investigated the ability of indazole derivatives to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govmdpi.com Some 2H-indazole derivatives have been designed as dual antimicrobial and anti-inflammatory agents, targeting both infectious pathogens and the associated inflammatory response. mdpi.com
Computational methods are also being employed to design and evaluate 1H-indazole analogs as potent anti-inflammatory agents by predicting their binding to targets like COX-2. researchgate.net The synthesis of novel indazole derivatives and their evaluation in animal models of inflammation, such as the carrageenan-induced rat paw edema model, have demonstrated their potential as anti-inflammatory drugs. hep.com.cn
Table 3: Examples of Indazole Derivatives in Anti-inflammatory Research
| Compound Type | Target/Mechanism | Key Findings |
|---|---|---|
| Indazole derivatives | Cyclooxygenase (COX) inhibition | Demonstrated significant inhibitory action on COX enzymes. nih.gov |
| 2H-Indazole derivatives | Dual antimicrobial and anti-inflammatory | Showed inhibitory activity against COX-2 and various pathogens. mdpi.com |
| 1H-Indazole analogs | COX-2 inhibition (computational) | Showed significant binding results with the COX-2 enzyme. researchgate.net |
| Substituted 1H-indazole derivatives | Inhibition of edema | Showed significant inhibition of edema in rat models. hep.com.cn |
Other Emerging Therapeutic Research Areas (e.g., metabolic, anti-parasitic)
Extensive searches of scientific literature and databases did not yield specific research studies on the derivatization of the this compound scaffold for applications in metabolic or anti-parasitic therapeutic areas. While the broader indazole class of compounds has been investigated for a wide range of bioactivities, including anti-diabetic and anti-parasitic effects, research focusing specifically on derivatives of this compound in these emerging fields appears to be limited or not publicly available at this time.
Therefore, detailed research findings, including data on specific derivatives, their targets, and their biological activities in the context of metabolic or anti-parasitic research, cannot be provided. Further investigation into this specific chemical scaffold is required to determine its potential in these therapeutic domains.
Future Directions and Emerging Trends in 4 Chloro 1h Indazole 3 Carbonitrile Research
Integration of Advanced Computational and Experimental Methodologies for Compound Design
The synergy between computational and experimental approaches has become indispensable in modern drug design. researchgate.net For derivatives of 4-chloro-1H-indazole-3-carbonitrile, this integration is paving the way for the accelerated discovery and optimization of new therapeutic agents.
Computational methods , such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting the binding affinities and interaction modes of indazole derivatives with their biological targets. researchgate.net For instance, in the development of anti-inflammatory agents, molecular docking studies have been used to evaluate 1H-indazole analogs as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net These computational tools allow researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of biological activity, thereby reducing the time and cost associated with laboratory-based screening.
Experimental validation remains a critical component of the drug discovery pipeline. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify initial "hits." Subsequent structure-activity relationship (SAR) studies, which involve the systematic modification of the lead compound's structure and the evaluation of its biological activity, are then employed to refine these hits into more potent and selective drug candidates. The insights gained from SAR studies can, in turn, inform further computational modeling, creating an iterative cycle of design, synthesis, and testing that drives the optimization process forward.
Expanding the Chemical Space and Structural Diversity of this compound Derivatives
The therapeutic potential of the this compound scaffold can be further unlocked by expanding its chemical space and exploring greater structural diversity. This involves the synthesis of novel derivatives with varied substituents and modifications to the core indazole ring system.
Strategies for achieving this diversification include:
Scaffold Hopping and Molecular Hybridization: These medicinal chemistry strategies aim to create novel molecular architectures by replacing parts of the original scaffold with other isosteric or bioisosteric groups. nih.gov For example, combining the indazole core with other heterocyclic systems, such as pyrimidine (B1678525) or pyrrolopyridine, has led to the discovery of potent kinase inhibitors. nih.govmdpi.com
Introduction of Diverse Functional Groups: The functionalization of the indazole ring at various positions allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This can be achieved through a variety of chemical reactions, including nucleophilic and electrophilic substitutions.
Skeletal Diversification: This approach focuses on modifying the core heterocyclic framework itself, leading to the creation of entirely new classes of compounds. escholarship.org Such strategies are powerful for exploring novel chemical space and identifying compounds with unique biological activities. escholarship.org
Recent research has demonstrated the successful application of these strategies. For example, the synthesis of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides has yielded potent inhibitors of threonine tyrosine kinase (TTK). mdpi.com Similarly, the development of 1H-indazol-3-amine derivatives has led to promising inhibitors of fibroblast growth factor receptor (FGFR). nih.gov
Rational Design and Development of Highly Selective Molecular Probes and Leads
The development of highly selective molecular probes is crucial for elucidating the biological functions of specific targets and for validating their therapeutic relevance. The this compound scaffold provides a robust starting point for the rational design of such probes.
The process of rational design typically involves:
Target Identification and Validation: The first step is to identify a biological target that is implicated in a particular disease state.
Structure-Based or Ligand-Based Design: If the three-dimensional structure of the target is known, structure-based design can be employed to design ligands that fit precisely into the binding site. nih.gov In the absence of a target structure, ligand-based methods, such as pharmacophore modeling, can be used to develop a model of the key chemical features required for biological activity. acs.org
Synthesis and Optimization: The designed compounds are then synthesized and evaluated for their binding affinity and selectivity. Iterative cycles of design, synthesis, and testing are used to optimize the lead compounds. acs.org
The design of selective kinase inhibitors is a prominent example of the application of these principles. By exploiting subtle differences in the ATP-binding sites of different kinases, it is possible to develop indazole-based inhibitors that are highly selective for a particular kinase. This selectivity is critical for minimizing off-target effects and improving the safety profile of the drug. nih.govmdpi.com
The following table provides examples of recently developed indazole derivatives and their biological targets:
| Compound Class | Biological Target | Key Findings | Reference |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Threonine Tyrosine Kinase (TTK) | Identified single-digit nanomolar inhibitors with good oral bioavailability. | mdpi.com |
| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-trifluoromethylphenyl) urea | c-Kit, PDGFRβ, FLT3 | Acted as a multi-kinase inhibitor with potent activity against various cancer cell lines. | nih.govmdpi.com |
| 1H-indazol-3-amine derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Developed promising FGFR1 inhibitors through scaffold hopping and molecular hybridization. | nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | Fibroblast Growth Factor Receptor (FGFR) | Disclosed potent FGFR inhibitors for cancer therapy. | nih.gov |
| Indazole-3-carboxamides | Calcium-Release Activated Calcium (CRAC) channel | Discovered potent CRAC channel blockers that stabilize mast cells. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1H-indazole-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituting a chlorine atom at the 4-position of an indazole precursor using POCl₃ or other chlorinating agents under anhydrous conditions. Optimization involves temperature control (e.g., reflux at 80–110°C) and solvent selection (e.g., dichloromethane or acetonitrile). Green chemistry approaches, such as solvent-free reactions or microwave-assisted synthesis, may improve efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- HPLC/LCMS : To assess purity and confirm molecular weight (e.g., LCMS [M+H]⁺ peak).
- FT-IR : Identify functional groups (e.g., –CN stretch near 2200–2250 cm⁻¹, C–Cl stretch ~750 cm⁻¹).
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons and carbonitrile signals) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation.
- Follow spill protocols: neutralize with inert adsorbents and avoid aqueous release .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites. Molecular docking (using software like MOE) evaluates binding affinity to biological targets (e.g., kinases). Solubility and logP values can be estimated via COSMO-RS or QSPR models to guide derivatization .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Challenges like twinning or low resolution require high-intensity synchrotron sources. For ambiguous electron density, iterative refinement and hydrogen-bonding analysis clarify molecular packing .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism).
- 2D NMR (COSY, NOESY) : Assign coupling interactions and spatial proximity of protons.
- Crystallography : Cross-validate with X-ray data to confirm substituent positions .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer for intermediates.
- Catalytic Systems : Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
- In Situ Monitoring : Use PAT (Process Analytical Technology) like FT-IR probes to optimize reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
